2-Fluoro-5-(morpholine-4-sulfonyl)aniline chemical properties
2-Fluoro-5-(morpholine-4-sulfonyl)aniline chemical properties
An In-Depth Technical Guide to 2-Fluoro-5-(morpholine-4-sulfonyl)aniline
Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-5-(morpholine-4-sulfonyl)aniline, a key building block in modern medicinal chemistry. We will explore its fundamental chemical properties, detailed synthesis protocols with mechanistic insights, advanced spectroscopic characterization, and critical applications in drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.
Introduction: A Scaffold of Strategic Importance
2-Fluoro-5-(morpholine-4-sulfonyl)aniline is a substituted aniline derivative that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure uniquely combines several key features that are highly sought after in drug design. The morpholine ring is a privileged moiety known to improve physicochemical properties such as aqueous solubility and metabolic stability, and it can enhance permeability across the blood-brain barrier.[2] The sulfonamide linker provides a stable, three-dimensional connection that can engage in crucial hydrogen bonding interactions within protein active sites.[3] Furthermore, the fluoro-substituted aniline ring offers a reactive handle for further chemical elaboration and can modulate electronic properties and binding affinity.
This guide will deconstruct the synthesis and properties of this compound, providing not just protocols, but the scientific rationale behind them, to empower researchers in its effective application.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis and research. The key properties of 2-Fluoro-5-(morpholine-4-sulfonyl)aniline are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1017390-45-2 | [1][4] |
| Molecular Formula | C₁₀H₁₃FN₂O₃S | [1][5] |
| Molecular Weight | 260.29 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | Varies (often a solid) | N/A |
| SMILES | C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)N | [5] |
| InChIKey | MQKDYYIHKHSVSU-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Fluoro-5-(morpholine-4-sulfonyl)aniline is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical pathway involves the formation of a sulfonamide bond followed by the reduction of a nitro group. This approach is advantageous as it utilizes readily available starting materials and employs well-established chemical transformations.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a two-stage process. First, a commercially available sulfonyl chloride is reacted with morpholine. Second, the nitro group on the aromatic ring is selectively reduced to the target primary amine.
Caption: Synthetic workflow for 2-Fluoro-5-(morpholine-4-sulfonyl)aniline.
Detailed Experimental Protocol
This protocol outlines a reliable method for laboratory-scale synthesis.
Stage 1: Synthesis of 4-(4-Fluoro-3-nitrophenylsulfonyl)morpholine
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-Fluoro-3-nitrobenzenesulfonyl chloride (1.0 eq).[6][7]
-
Solvation: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water to yield the intermediate product.
Stage 2: Reduction to 2-Fluoro-5-(morpholine-4-sulfonyl)aniline
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Setup: In a round-bottom flask, suspend the intermediate, 4-(4-Fluoro-3-nitrophenylsulfonyl)morpholine (1.0 eq), in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, 4-5 eq) and iron powder (Fe, 4-5 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Extraction: Concentrate the filtrate to remove the ethanol. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final product, 2-Fluoro-5-(morpholine-4-sulfonyl)aniline.
Rationale for Method Selection
The choice of reagents and conditions is critical for success.
-
Sulfonamide Formation: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without competing with the morpholine nucleophile. Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.
-
Nitro Reduction: While various methods exist for nitro group reduction, the Fe/NH₄Cl system is often preferred in laboratory settings for its cost-effectiveness, operational simplicity, and high chemoselectivity.[8][9] It reliably reduces the nitro group without affecting other functional groups like the fluoro-substituent or the sulfonamide. Alternative methods include catalytic hydrogenation (e.g., H₂/Pd-C), which is highly efficient but requires specialized equipment, and reductions with other metals like tin (Sn) or zinc (Zn).[10] Electrocatalytic methods are also emerging as a more sustainable option.[11] The choice often depends on the scale of the reaction and the presence of other reducible functional groups in more complex substrates.[11][12]
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. Below are the expected spectral characteristics.
| Technique | Expected Features |
| ¹H NMR | Aromatic Region (3H): Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm) exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. Morpholine Region (8H): Two characteristic triplets (or multiplets) corresponding to the two sets of inequivalent methylene protons. Typically, O-CH₂ protons are downfield (approx. 3.7 ppm) and N-CH₂ protons are slightly upfield (approx. 3.0 ppm).[13] Amine Protons (2H): A broad singlet (approx. 4.0-5.0 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (approx. 110-155 ppm), including a C-F carbon showing a large one-bond coupling constant (¹JCF). Morpholine Carbons: Two distinct signals for the methylene carbons, typically around 66 ppm (O-CH₂) and 46 ppm (N-CH₂). |
| FT-IR (cm⁻¹) | N-H Stretch: Doublet peak around 3350-3450 cm⁻¹ (primary amine). S=O Stretch: Two strong absorption bands for asymmetric and symmetric stretching of the sulfonyl group, typically around 1340 cm⁻¹ and 1160 cm⁻¹. C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region. |
| Mass Spec. | [M+H]⁺: Expected at m/z 261.07. Predicted collision cross-section data can further aid in identification.[5] |
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Fluoro-5-(morpholine-4-sulfonyl)aniline lies in its application as a versatile scaffold for building drug candidates. The aniline functional group serves as a primary point for diversification, allowing chemists to introduce a wide array of substituents through reactions like amide bond formation, reductive amination, or participation in cross-coupling reactions.
Role as a Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of targeted therapy drugs, particularly in oncology.[14][15] The anilino-quinazoline and anilino-pyridine cores are common pharmacophores that bind to the ATP-binding site of many kinases. 2-Fluoro-5-(morpholine-4-sulfonyl)aniline is an ideal precursor for constructing such inhibitors. The aniline nitrogen acts as a key hydrogen bond donor, while the morpholine-sulfonyl tail can occupy adjacent pockets, enhancing potency and selectivity.[16][17]
Caption: Use of the title compound as a scaffold for generating libraries of drug candidates.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 2-Fluoro-5-(morpholine-4-sulfonyl)aniline and its precursors. The safety profile is primarily dictated by the aniline and sulfonyl functionalities.
| Hazard Class | GHS Statement(s) | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
This summary is based on data for structurally related compounds and should be used as a guide.[18] Always consult the specific Safety Data Sheet (SDS) for the material being used.[19][20][21]
General Handling Recommendations:
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
-
Store in a tightly closed container in a dry, cool place.
Conclusion
2-Fluoro-5-(morpholine-4-sulfonyl)aniline is more than just a chemical intermediate; it is a strategically designed building block that provides a robust starting point for the synthesis of high-value molecules. Its combination of a reactive aniline handle, a property-enhancing morpholine ring, and a structurally important sulfonamide linker makes it an invaluable tool for medicinal chemists. The synthetic routes are well-defined, and its chemical properties are conducive to a wide range of diversification chemistries, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, will enable researchers to fully exploit its potential in the development of next-generation therapeutics.
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